molecular formula C24H22N4O2 B14351972 6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine CAS No. 90719-70-3

6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine

Cat. No.: B14351972
CAS No.: 90719-70-3
M. Wt: 398.5 g/mol
InChI Key: ZTMANBUIVNVRRE-UHFFFAOYSA-N
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Description

6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected through methoxy linkages to pyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy groups and link the bipyridine units.

Industrial Production Methods

While specific industrial production methods for 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine rings.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in coordination chemistry.

Scientific Research Applications

6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, forming complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed. These complexes can influence catalytic activity, electron transfer processes, and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is unique due to its methoxy linkages, which enhance its ability to form stable and versatile metal complexes. This structural feature allows for greater flexibility in designing metal-based catalysts and therapeutic agents.

Properties

CAS No.

90719-70-3

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(pyridin-2-ylmethoxymethyl)-6-[6-(pyridin-2-ylmethoxymethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C24H22N4O2/c1-3-13-25-19(7-1)15-29-17-21-9-5-11-23(27-21)24-12-6-10-22(28-24)18-30-16-20-8-2-4-14-26-20/h1-14H,15-18H2

InChI Key

ZTMANBUIVNVRRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COCC2=NC(=CC=C2)C3=CC=CC(=N3)COCC4=CC=CC=N4

Origin of Product

United States

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